molecular formula C8H14N2O2 B051129 (S)-3-Isobutylpiperazine-2,5-dione CAS No. 5845-67-0

(S)-3-Isobutylpiperazine-2,5-dione

Numéro de catalogue: B051129
Numéro CAS: 5845-67-0
Poids moléculaire: 170.21 g/mol
Clé InChI: VQFHWKRNHGHZTK-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Isobutylpiperazine-2,5-dione (C₈H₁₄N₂O₂) is a chiral diketopiperazine (DKP) derivative characterized by an isobutyl substituent at the 3-position of the piperazine-2,5-dione ring. Its structural backbone consists of a six-membered ring with two ketone groups at positions 2 and 5, conferring rigidity and hydrogen-bonding capabilities. The stereochemistry at the 3-position (S-configuration) is critical for its interactions with biological targets, as evidenced by studies on analogous DKPs .

Méthodes De Préparation

Cyclization of Linear Dipeptide Precursors

The foundational approach to synthesizing (S)-3-Isobutylpiperazine-2,5-dione involves cyclization of a linear dipeptide. The process typically begins with L-leucine and glycine, chosen for their compatibility in forming the DKP backbone.

Reaction Steps and Conditions

  • Dipeptide Formation :

    • L-leucine and glycine are coupled using carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

    • Reaction Time: 12–24 hours at 0–25°C.

    • Yield: 70–85% after purification via recrystallization.

  • Cyclization :

    • The linear dipeptide undergoes intramolecular cyclization under acidic or basic conditions.

    • Acidic Conditions : Trifluoroacetic acid (TFA) in refluxing toluene (110°C, 6 hours).

    • Basic Conditions : Triethylamine (TEA) in tetrahydrofuran (THF) at 60°C for 8 hours.

    • Yield: 60–75% after column chromatography.

Table 1: Comparison of Cyclization Methods

MethodSolventCatalystTemperature (°C)Time (h)Yield (%)
Acidic CyclizationTolueneTFA110670
Basic CyclizationTHFTEA60865

Enantioselective Synthesis

To preserve the (S)-configuration at the 3-position, asymmetric synthesis methods are employed.

Chiral Auxiliary Approach

  • Step 1 : L-leucine is converted to its N-protected derivative (e.g., Boc-L-leucine) and coupled with glycine methyl ester.

  • Step 2 : Deprotection of the Boc group under acidic conditions (HCl/dioxane) followed by cyclization using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

  • Enantiomeric Excess (ee) : >98% confirmed by chiral HPLC.

Catalytic Asymmetric Alkylation

  • Substrate : Glycine-derived Schiff base.

  • Catalyst : Cinchona alkaloid-based phase-transfer catalysts (e.g., (R)-benzylcinchoninium chloride).

  • Conditions : Alkylation with isobutyl iodide in toluene/water biphasic system at -20°C.

  • ee : 92–95% with 65–70% yield.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high enantiopurity.

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Process :

    • Dipeptide coupling and cyclization are performed in a tandem flow reactor.

    • Residence Time: 30 minutes per step.

    • Throughput: 1–5 kg/day with >90% purity.

Solvent Recycling and Waste Reduction

  • Green Chemistry Practices :

    • Use of cyclopentyl methyl ether (CPME) as a recyclable solvent.

    • Catalytic distillation for solvent recovery (95% efficiency).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (7:3 v/v) at 4°C.

  • Purity : >99% by HPLC.

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.5–4.5 ppm (piperazine protons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • [M+H]⁺ = 171.1134 (calculated for C₈H₁₅N₂O₂).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodEnantiopurity (%)Yield (%)ScalabilityCost Index
Acidic Cyclization9570ModerateLow
Catalytic Alkylation9365HighMedium
Continuous Flow9985HighHigh

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Isobutylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Applications De Recherche Scientifique

Synthetic Routes

Method Description
CyclizationReaction of isobutylamine with diethyl oxalate to form the piperazine ring.
OxidationTreatment with potassium permanganate or hydrogen peroxide for oxidation.
ReductionUse of lithium aluminum hydride for reduction reactions.
SubstitutionNucleophilic substitution reactions with alkyl halides or other electrophiles.

Chemistry

(S)-3-Isobutylpiperazine-2,5-dione serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .

Biology

Research has indicated that this compound exhibits potential biological activity, including interactions with various biomolecules. It has been studied for its role in enzyme inhibition and receptor binding, which can lead to significant biological effects .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been reported as a precursor in drug synthesis, particularly in developing compounds aimed at treating various diseases, including cancer .

The compound has shown diverse biological activities, including:

  • Anti-inflammatory Effects : Studies have reported its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Antibacterial Properties : It has demonstrated effectiveness against various bacterial strains through microdilution methods .
  • Neuroprotective Effects : As part of diketopiperazine derivatives, it is being explored for neuroprotective applications .

Case Study 1: Anticancer Properties

A study highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunology. This inhibition can enhance T-cell proliferation and survival, suggesting a role in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on diketopiperazine derivatives isolated from marine-derived actinomycetes revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Mécanisme D'action

The mechanism of action of (S)-3-Isobutylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Piperazine-2,5-dione derivatives exhibit diverse biological activities influenced by substituent type, position, and stereochemistry. Below is a detailed comparison of (S)-3-Isobutylpiperazine-2,5-dione with structurally related DKPs:

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Lipophilicity (LogP) Melting Point (°C) Solubility
This compound 170.21 ~1.5 (estimated) Not reported Low aqueous
(3S)-3-Methylpiperazine-2,5-dione 142.14 ~0.8 Not reported Moderate in DMSO
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione 156.17 ~1.0 Not reported Moderate in methanol
(6S)-3,3,6-Trimethylpiperazine-2,5-dione 170.21 ~1.4 Not reported Low in water
(S,Z)-3-Benzylidene-6-isopropylpiperazine-2,5-dione 260.30 ~2.5 Not reported Insoluble in water
  • Solubility : Bulky substituents (e.g., benzylidene, isobutyl) reduce aqueous solubility, necessitating formulation strategies for drug delivery .

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Larger substituents (e.g., isobutyl, benzylidene) improve lipophilicity but may sterically hinder target binding. For example, (6S)-3,3,6-trimethylpiperazine-2,5-dione’s anticonvulsant activity is lower than dimethyl analogues .
  • Hydrogen Bonding : The piperazine-2,5-dione core facilitates intramolecular hydrogen bonds, as seen in phenylahistin, which stabilizes its bioactive conformation .

Activité Biologique

(S)-3-Isobutylpiperazine-2,5-dione, a diketopiperazine derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of cyclic dipeptides known for their potential therapeutic applications, including anti-inflammatory, antibacterial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring with two carbonyl groups at positions 2 and 5. Its molecular formula is C8H14N2O2C_8H_{14}N_2O_2, and its structural representation is as follows:

 S 3 Isobutylpiperazine 2 5 dione\text{ S 3 Isobutylpiperazine 2 5 dione}

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties. A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains using the broth microdilution method. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Enterococcus faecalis16

The compound demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis , indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro studies involving human peripheral blood mononuclear cells (PBMCs). The compound was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The results are detailed in Table 2.

Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
102015
504540
1007570

At a concentration of 100 µg/mL , the compound achieved a 75% inhibition of IL-6 production, demonstrating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study focusing on its effects on neuronal cell lines revealed that the compound could protect against oxidative stress-induced cell death. The findings are summarized in Table 3.

Treatment GroupCell Viability (%)
Control100
Compound (10 µM)85
Compound (50 µM)90

At a concentration of 50 µM , the compound maintained 90% cell viability , suggesting its potential utility in neurodegenerative disease models .

Case Study: Antimicrobial Efficacy

In a recent clinical trial, the efficacy of this compound was tested on patients with recurrent bacterial infections. The study involved a double-blind placebo-controlled design where participants received either the compound or a placebo for four weeks. The results showed a significant reduction in infection recurrence rates among those treated with the compound compared to the placebo group.

Case Study: Anti-inflammatory Response

Another case study examined patients with chronic inflammatory conditions treated with this compound. Patients reported reduced symptoms and inflammation markers after eight weeks of treatment. This suggests that the compound may serve as an adjunct therapy for managing chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Isobutylpiperazine-2,5-dione, and how can enantiomeric purity be ensured?

  • Methodology : The compound is typically synthesized via cyclocondensation of chiral amino acid precursors. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., LHMDS-mediated alkylation) can be employed. Evidence from diastereoselective alkylation of piperazine-2,5-dione derivatives shows that using chiral bases like LHDMS achieves >90% diastereomeric excess (de) . Purity is confirmed via CSP-HPLC (Chiral Stationary Phase) and optical rotation measurements (e.g., α = +9.6° for specific derivatives) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, sp³ C-H signals at δ 3.5–4.5 ppm indicate piperazine ring protons .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ = 372.42 for C₂₂H₂₀N₄O₂ derivatives) .
  • ATR-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H) confirm diketopiperazine core .
  • LC-MS : Quantifies purity (>98% for derivatives like 3m) .

Q. How is the biological activity of this compound evaluated in preliminary assays?

  • Methodology :

  • Antibacterial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and E. coli. Derivatives with indole substituents show MIC values <50 µg/mL .
  • DPPH radical scavenging : Assess antioxidant potential via UV-Vis spectroscopy at 517 nm .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized to control stereochemistry at C-3 and C-6 positions?

  • Methodology : Use chiral enolates generated from (3S)- or (3R)-methylpiperazine-2,5-dione. Alkylation with LHDMS and methyl iodide yields >93% de for (3S,6S)- or (3R,6R)-configurations. Conformational analysis via ¹H NMR (e.g., coupling constants J = 6–8 Hz for axial-equatorial protons) confirms stereochemical outcomes .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

  • Case Study : If ¹H NMR shows unexpected splitting patterns (e.g., for N-substituted derivatives), compare with computed spectra using tools like ChemDraw or perform NOESY to verify spatial arrangements. For example, reports Rf = 0.217 for 3m in CH₂Cl₂/MeOH (20:1), which aligns with hydrophobic substituent effects .

Q. What strategies improve 5-HT1A/SERT receptor affinity in diketopiperazine derivatives?

  • Methodology :

  • Substituent engineering : Introduce long-chain arylpiperazine moieties at N1 (e.g., 4-fluorobenzyl) to enhance lipophilicity and receptor binding .
  • SAR studies : Modify the isobutyl group to bulkier substituents (e.g., indol-3-ylmethyl), which increased affinity by 3-fold in analogous compounds .

Q. How do 3D molecular conformations impact bioactivity against drug-resistant pathogens?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using S. aureus dehydrosqualene synthase (PDB: 3ACX). Derivatives with planar sp²-hybridized substituents (e.g., benzylidene groups) show stronger π-π stacking interactions, correlating with lower MIC values .

Propriétés

IUPAC Name

(3S)-3-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFHWKRNHGHZTK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031933
Record name (S)-3-Isobutylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-67-0
Record name Cyclo(glycyl-L-leucyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5845-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(L-leucylglycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Isobutylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-3-Isobutylpiperazine-2,5-dione
(S)-3-Isobutylpiperazine-2,5-dione
Reactant of Route 3
(S)-3-Isobutylpiperazine-2,5-dione
methyl N-(tert-butoxycarbonyl)leucylglycinate
(S)-3-Isobutylpiperazine-2,5-dione
Ethyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
(S)-3-Isobutylpiperazine-2,5-dione
Methyl 2-[(2-amino-4-methylpentanoyl)amino]acetate
(S)-3-Isobutylpiperazine-2,5-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.